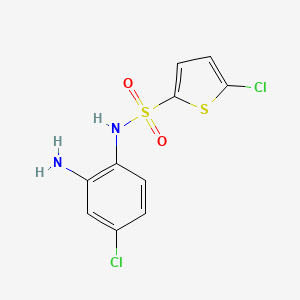
2-Benzyloxycarbonylamino-5-trifluoromethoxybenzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Benzyloxycarbonylamino-5-trifluoromethoxybenzoic acid is an organic compound with significant interest in various scientific fields. This compound is characterized by the presence of a benzyloxycarbonylamino group and a trifluoromethoxy group attached to a benzoic acid core. Its unique structure imparts distinct chemical properties, making it valuable for research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Benzyloxycarbonylamino-5-trifluoromethoxybenzoic acid typically involves multi-step organic reactions. One common method includes the protection of the amino group with a benzyloxycarbonyl (Cbz) group, followed by the introduction of the trifluoromethoxy group through nucleophilic substitution reactions. The final step often involves the formation of the benzoic acid moiety through oxidation reactions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency.
Análisis De Reacciones Químicas
Types of Reactions: 2-Benzyloxycarbonylamino-5-trifluoromethoxybenzoic acid undergoes various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of the benzoic acid moiety to corresponding alcohols.
Substitution: Nucleophilic substitution reactions involving the trifluoromethoxy group.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
2-Benzyloxycarbonylamino-5-trifluoromethoxybenzoic acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a biochemical probe to study enzyme functions and interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.
Mecanismo De Acción
The mechanism by which 2-Benzyloxycarbonylamino-5-trifluoromethoxybenzoic acid exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s unique structure allows it to modulate biochemical pathways, leading to various biological effects. For instance, its trifluoromethoxy group can enhance binding affinity to certain enzymes, thereby influencing their activity.
Comparación Con Compuestos Similares
- 2-Amino-5-trifluoromethoxybenzoic acid
- 2-Benzyloxycarbonylamino-4-trifluoromethoxybenzoic acid
Comparison: Compared to similar compounds, 2-Benzyloxycarbonylamino-5-trifluoromethoxybenzoic acid is unique due to the specific positioning of its functional groups. This positioning can significantly influence its reactivity and interaction with biological targets. For example, the trifluoromethoxy group at the 5-position may confer different electronic properties compared to its placement at the 4-position, affecting the compound’s overall behavior in chemical and biological systems.
Propiedades
Número CAS |
850140-76-0 |
|---|---|
Fórmula molecular |
C16H12F3NO5 |
Peso molecular |
355.26 g/mol |
Nombre IUPAC |
2-(phenylmethoxycarbonylamino)-5-(trifluoromethoxy)benzoic acid |
InChI |
InChI=1S/C16H12F3NO5/c17-16(18,19)25-11-6-7-13(12(8-11)14(21)22)20-15(23)24-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,20,23)(H,21,22) |
Clave InChI |
IRVKMBJRCROFOV-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)COC(=O)NC2=C(C=C(C=C2)OC(F)(F)F)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


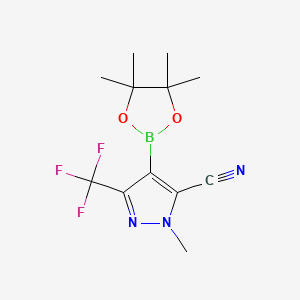
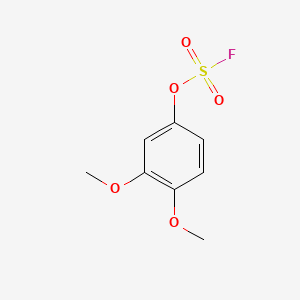
![1,4-dimethyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridinedihydrochloride](/img/structure/B13566283.png)
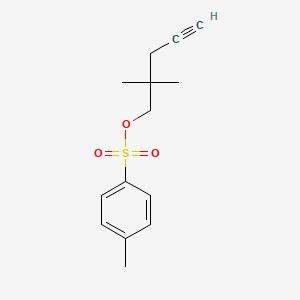
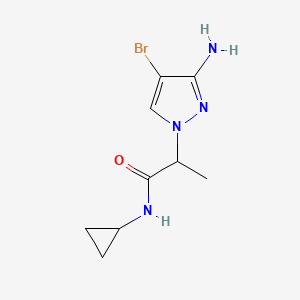
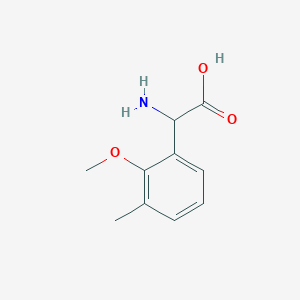
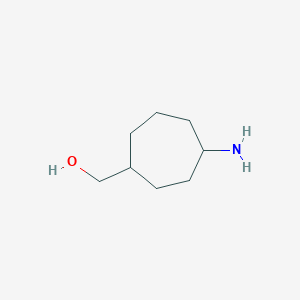
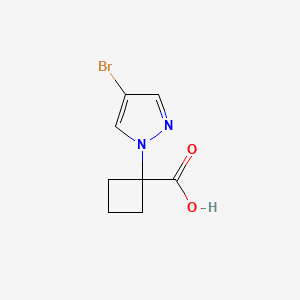
![2-(Bicyclo[3.1.0]hexan-6-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13566315.png)
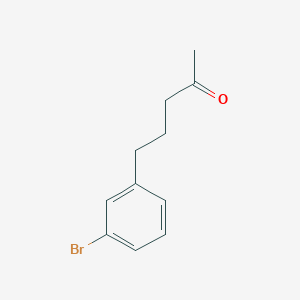
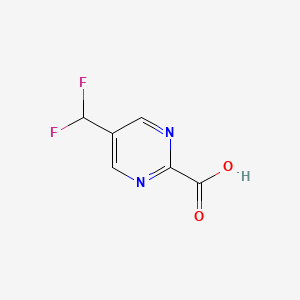
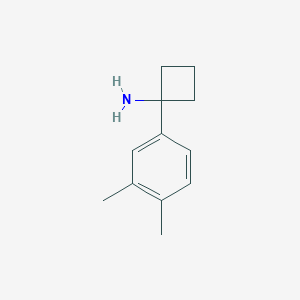
![4-Amino-8-oxa-2,3-diazaspiro[4.5]dec-3-en-1-one](/img/structure/B13566344.png)
